molecular formula C11H15NO2 B3059448 4-(4-Hydroxyphenyl)-4-piperidinol CAS No. 142001-84-1

4-(4-Hydroxyphenyl)-4-piperidinol

Cat. No.: B3059448
CAS No.: 142001-84-1
M. Wt: 193.24 g/mol
InChI Key: ZIYRFSOIBBGGDC-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)-4-piperidinol is an organic compound that features a piperidine ring substituted with a hydroxyphenyl group

Scientific Research Applications

4-(4-Hydroxyphenyl)-4-piperidinol has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 4-(4-Hydroxyphenyl)-4-piperidinol is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an iron-dependent enzyme that plays a crucial role in the catabolism of tyrosine in animals and in the cascade of photosynthesis in plants .

Mode of Action

The compound interacts with its target, HPPD, through a process of enzymatic inhibition . The results demonstrated that this compound reversibly inhibited α-amylase and α-glucosidase in a mixed-type and competitive manner . This interaction is primarily influenced by hydrogen bonding and van der Waals forces, and is a spontaneous process .

Biochemical Pathways

The compound affects the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . The inhibition of HPPD disrupts these pathways, leading to a decrease in the production of downstream metabolites .

Pharmacokinetics

Similar compounds, such as 4-hydroxyphenylacetic acid, have been shown to exhibit better anti-tumor activity, higher bioavailability, and superior stability than other compounds . These properties suggest that this compound may also have favorable ADME properties.

Result of Action

The inhibition of HPPD by this compound leads to a decrease in the production of downstream metabolites in the shikimate and phenylpropanoid pathways . This can result in various effects, depending on the organism and the specific metabolic context. For example, in animals, HPPD plays an important role in the catabolism of tyrosine , so its inhibition could disrupt normal metabolic processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, similar compounds are known to be highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . Therefore, the environmental conditions under which the compound is used or stored could significantly impact its action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxyphenyl)-4-piperidinol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . Another method includes the intermolecular cycloaddition of alkynes bearing amino groups . These reactions are often carried out under mild conditions, making them suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound can be achieved through a palladium-catalyzed cyclization reaction. This method is efficient and provides high yields of the desired product . The use of eco-friendly and cost-effective solvents further enhances the feasibility of this method for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxyphenyl)-4-piperidinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include various hydroxy derivatives, quinones, and substituted phenyl-piperidinol compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-(4-Hydroxyphenyl)-4-piperidinol is unique due to its specific combination of a hydroxyphenyl group and a piperidine ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(4-hydroxyphenyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-10-3-1-9(2-4-10)11(14)5-7-12-8-6-11/h1-4,12-14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYRFSOIBBGGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453824
Record name 4-(4-hydroxyphenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142001-84-1
Record name 4-(4-hydroxyphenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10% Palladium on carbon (3.44 g, 3.23 mmol) was added to benzyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate (13.49 g, 32.31 mmol) in MeOH (146 mL). The resulting mixture was stirred at room temperature for 20 hours under an atmosphere of hydrogen. The reaction mixture was filtered and evaporated to afford crude product. The crude material was triturated with DCM (100 mL) and MeOH (50 mL) to give a solid which was collected by filtration and dried under vacuum to give 4-(4-hydroxyphenyl)piperidin-4-ol (4.16 g, 66.6%).
Name
benzyl 4-[4-(benzyloxy)phenyl]-4-hydroxypiperidine-1-carboxylate
Quantity
13.49 g
Type
reactant
Reaction Step One
Quantity
3.44 g
Type
catalyst
Reaction Step One
Name
Quantity
146 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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